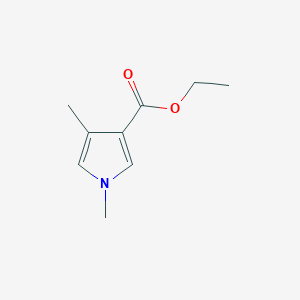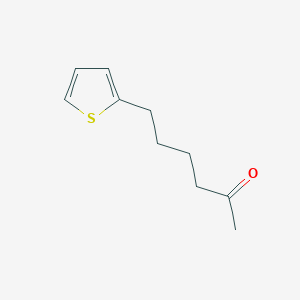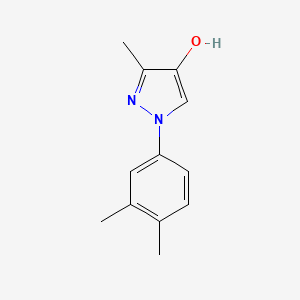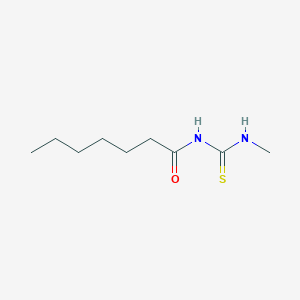
N-(methylcarbamothioyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methylcarbamothioyl)heptanamide is an organic compound with the molecular formula C9H18N2OS It belongs to the class of carbamothioyl compounds, which are characterized by the presence of a carbamothioyl group (-CSNH2) attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamothioyl)heptanamide typically involves the reaction of heptanoyl chloride with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptanoyl chloride+Methyl isothiocyanate→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or thioureas.
Scientific Research Applications
N-(methylcarbamothioyl)heptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(methylcarbamothioyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- N-(ethylcarbamothioyl)heptanamide
- N-(methylcarbamothioyl)octanamide
- N-(methylcarbamothioyl)hexanamide
Comparison: N-(methylcarbamothioyl)heptanamide is unique due to its specific chain length and the presence of the methylcarbamothioyl group. Compared to its analogs, it may exhibit different physicochemical properties and biological activities. For example, variations in chain length can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
7467-37-0 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
N-(methylcarbamothioyl)heptanamide |
InChI |
InChI=1S/C9H18N2OS/c1-3-4-5-6-7-8(12)11-9(13)10-2/h3-7H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
RTDYLKKXHIBOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




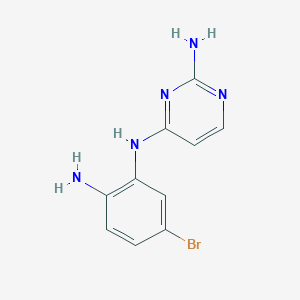

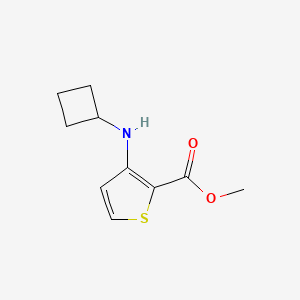
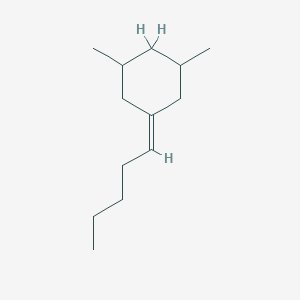
![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)
